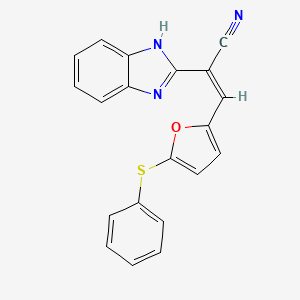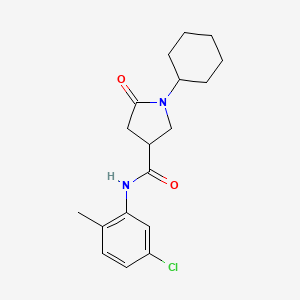![molecular formula C25H17N3O5 B3910288 [(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-phenoxybenzoate](/img/structure/B3910288.png)
[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-phenoxybenzoate
Vue d'ensemble
Description
[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-phenoxybenzoate is a complex organic compound that features a combination of nitrophenyl, pyridinyl, and phenoxybenzoate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-phenoxybenzoate typically involves a multi-step process. One common method includes the condensation reaction between 4-nitrobenzaldehyde and 4-aminopyridine to form the Schiff base intermediate. This intermediate is then reacted with 4-phenoxybenzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Techniques like recrystallization and chromatography are often employed to purify the final product.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The phenoxybenzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenoxybenzoates.
Applications De Recherche Scientifique
[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-phenoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism of action of [(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-phenoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyridinyl and phenoxybenzoate groups can form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-Nitrophenylpyridine: Shares the nitrophenyl and pyridinyl groups but lacks the phenoxybenzoate moiety.
4-Phenoxybenzoic Acid: Contains the phenoxybenzoate group but lacks the nitrophenyl and pyridinyl groups.
4-Aminopyridine: Contains the pyridinyl group but lacks the nitrophenyl and phenoxybenzoate groups.
Uniqueness: [(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-phenoxybenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the nitrophenyl, pyridinyl, and phenoxybenzoate groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Propriétés
IUPAC Name |
[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-phenoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O5/c29-25(20-8-12-23(13-9-20)32-22-4-2-1-3-5-22)33-27-24(19-14-16-26-17-15-19)18-6-10-21(11-7-18)28(30)31/h1-17H/b27-24- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBWLHKPLCOBLI-PNHLSOANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)ON=C(C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O/N=C(/C3=CC=C(C=C3)[N+](=O)[O-])\C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-chloro-4,5-difluorobenzoate](/img/structure/B3910205.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B3910214.png)
![N'-{1-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]ethylidene}-2-nitrobenzohydrazide](/img/structure/B3910226.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B3910240.png)

![3-bromo-N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B3910247.png)
![N'-[2-(1-azepanyl)-5-nitrobenzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B3910250.png)
![[(4Z)-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YLIDENE]AMINO 2-(METHYLSULFANYL)BENZOATE](/img/structure/B3910251.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B3910252.png)
![N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine](/img/structure/B3910254.png)

![[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 3,4,5-trimethoxybenzoate](/img/structure/B3910262.png)
![(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO 2-METHOXYBENZOATE](/img/structure/B3910278.png)
